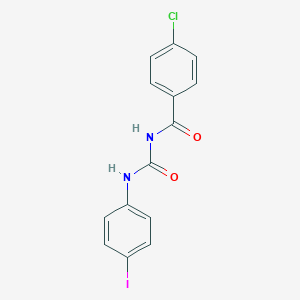
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used as a tool to investigate the mechanism of action of various biological processes. This compound has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is not fully understood, but it is believed to act by binding to specific biomolecules and altering their function. It is known to bind to proteins such as histones, which are involved in the regulation of gene expression. It is also known to bind to DNA and RNA, which are involved in the storage and transmission of genetic information.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide have been extensively studied. It is known to alter the function of various biomolecules, including proteins, DNA, and RNA. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, it also has some limitations. It may not be suitable for certain experiments due to its specific binding properties. It may also have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to use it as a tool to study the structure and function of various biomolecules, such as proteins and nucleic acids. Additionally, it could be used to investigate the role of epigenetic modifications in various biological processes. Finally, it could be used to develop new methods for the diagnosis and treatment of diseases.
Synthesemethoden
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-iodoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has various applications in scientific research. It is commonly used as a probe to investigate the mechanism of action of various biological processes. For example, it has been used to study the binding of proteins to DNA and RNA, the regulation of gene expression, and the activation of enzymes. It is also used as a tool to investigate the structure and function of various biomolecules.
Eigenschaften
Molekularformel |
C14H10ClIN2O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H10ClIN2O2/c15-10-3-1-9(2-4-10)13(19)18-14(20)17-12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,20) |
InChI-Schlüssel |
JATNELXDFIFWCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284284.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)

![N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284289.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B284292.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)
